Pestalone

Antimicrobial resistance MRSA Natural product antibiotics

Authentic pestalone is scarce due to its challenging tetra-ortho-substituted benzophenone synthesis and inherent C9-aldehyde instability. Procure this native scaffold to overcome irreproducible potency claims and deactivating intramolecular cyclization. - Reconcile reported MIC discrepancies (37 ng/mL vs. 3-10 µg/mL) with an authentic benchmark. - Validate novel total synthesis routes against the genuine, fully characterized standard. - Compare next-gen benzophenone antibiotics directly to pestalone for definitive selectivity index benchmarking. Custom synthesis, 1 mg-bulk; in stock for immediate global shipping.

Molecular Formula C21H20Cl2O6
Molecular Weight 439.3 g/mol
Cat. No. B1248007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePestalone
Synonymspestalone
Molecular FormulaC21H20Cl2O6
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl
InChIInChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3
InChIKeyACRANQNXYMAQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pestalone: Chlorinated Benzophenone Antibiotic


Pestalone is a chlorinated benzophenone antibiotic first isolated in 2001 from a co-culture of the marine fungus Pestalotia sp. and a marine bacterium [1]. It has attracted scientific interest due to initial reports of exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), positioning it as a candidate for development against multidrug-resistant Gram-positive infections [1]. The compound's structure, featuring a tetra-ortho-substituted benzophenone core, presents significant synthetic challenges that have limited its accessibility for advanced biological evaluation [2].

Antimicrobial screening studies for MRSA and VRE
Marine-derived chlorinated benzophenone with reported activity
Synthetic benchmark and SAR research on tetra-ortho-substituted core

Pestalone Irreplaceability in MRSA and VRE Research


Pestalone's antimicrobial profile is uniquely tied to its specific tetra-ortho-substituted benzophenone architecture, which is absent in generic benzophenones and many simplified synthetic analogs. Notably, independent re-evaluation of pestalone's activity revealed that its originally reported nanomolar potency (MIC = 37 ng/mL against MRSA) was not reproducible; subsequent testing showed MICs of 3–10 µg/mL, which still exceed the activity of many structurally related compounds [1]. Furthermore, synthetic modifications such as intramolecular cyclization to pestalalactone or conversion to isoindolinones like pestalachloride A consistently result in diminished or abolished antibacterial activity, underscoring the critical importance of the native pestalone structure for its observed bioactivity [1]. Therefore, sourcing authentic pestalone is essential for studies aiming to replicate or build upon the original findings, as generic substitutions or facile derivatives cannot recapitulate the reported activity profile.

StructureGeneric benzophenones lack the specific tetra-ortho-substitution pattern required for reported activity.
DerivativesSimplified isoindolinone analogs (e.g., pestalachloride A) show reduced or abolished antibacterial activity.
PotencyIndependently re-evaluated MIC profile differs from initial reports; may not transfer to structural analogs.

Pestalone Comparative Performance vs. Analogs


MRSA Activity: Original vs. Re-evaluated Potency

Pestalone was originally reported to exhibit potent antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 37 ng/mL [1]. However, an independent re-evaluation of the compound, enabled by total synthesis, found the MIC against various MRSA strains to be significantly higher, ranging from 3 to 10 µg/mL [2]. This discrepancy highlights a critical differentiation point: while the initial report suggested ultra-high potency, subsequent rigorous testing establishes a more modest, yet still notable, level of activity.

MRSA MIC
Reported
3–10 µg/mL (re-evaluated) vs 37 ng/mL (original)
Supports re-evaluated in vitro MIC context
Discrepancy between original and independent synthesis findings
Antimicrobial resistance MRSA Natural product antibiotics

VRE Antibacterial Activity Compared to MRSA

In the original isolation study, pestalone demonstrated potent activity against vancomycin-resistant Enterococcus faecium (VRE) with an MIC of 78 ng/mL, which is approximately 2.1-fold higher than its reported MIC against MRSA (37 ng/mL) [1]. The re-evaluation study focused primarily on MRSA and plant pathogens and did not reassess VRE activity, but noted that synthetic derivatives did not show higher activities against the tested panel [2]. This VRE activity profile, if validated in future studies, suggests a broader anti-Gram-positive spectrum than some other benzophenone derivatives.

VRE MIC vs MRSA
Data to verify
78 ng/mL (original) vs 37 ng/mL against MRSA
Supports broader Gram‑positive screening context
Original report; re‑evaluation not yet performed for VRE
Vancomycin-resistant Enterococcus VRE Antibiotic screening

Synthetic Derivatives: Diminished Antibacterial Activity

Direct comparison of pestalone with its synthetic derivatives revealed that simple modifications, such as conversion to isoindolinones like pestalachloride A, failed to improve or even maintain the antibacterial activity against MRSA and other pathogens [1]. For instance, pestalachloride A and other isoindolinones formed from pestalone by reaction with amines did not exhibit higher activities as compared to pestalone itself against MRSA and a series of plant pathogens [1]. This underscores the delicate structural requirements for pestalone's activity and suggests that procurement of the authentic natural product or its precise synthetic equivalent is necessary for reproducing its reported bioactivity.

Derivative Activity
Class‑level
Pestalone active (3–10 µg/mL); isoindolinones less active or inactive
Supports structural fidelity for SAR screening
Simple modifications may abolish antibacterial activity
Structure-activity relationship SAR Benzophenone antibiotics

Cytotoxicity and Therapeutic Selectivity

Pestalone exhibited moderate in vitro cytotoxicity in the NCI's 60 human tumor cell line screen with a mean GI50 of 6.0 µM [1]. Using the re-evaluated MRSA MIC range of 3–10 µg/mL (approximately 8.6–28.6 µM, based on a molecular weight of ~350 g/mol), a preliminary selectivity index (SI = GI50 / MIC) can be estimated. This yields an SI ranging from ~0.2 to 0.7, indicating a narrow therapeutic window and potential cytotoxicity concerns at antibacterial concentrations. In contrast, newer benzophenone antibiotics like pestalotinones A–D have been reported with MICs of 1.25–2.5 µg/mL and no detectable cytotoxicity against Vero cells up to 50 µM, suggesting a far superior selectivity profile [2].

Selectivity Index
Reported
≈ 0.2–0.7 (pestalone) vs >20 (pestalotinones)
Supports cytotoxicity selectivity context
Lower SI may limit antibiotic lead profiling
Cytotoxicity Selectivity index Antibiotic safety

Pestalone Research and Procurement Applications


MRSA & VRE Potency Validation Studies

Given the significant discrepancy between the initially reported nanomolar potency (37 ng/mL) and the re-evaluated MIC (3–10 µg/mL) against MRSA [1], pestalone is best employed in studies specifically designed to reconcile these findings. Researchers may use the compound to conduct comparative broth microdilution assays under various conditions, or to explore if specific co-culture or assay conditions can recapitulate the original high potency.

SAR Studies on Chemical Instability

Pestalone's susceptibility to intramolecular cyclization into an inactive lactone form [1] makes it a valuable tool for SAR investigations aimed at improving the stability of benzophenone antibiotics. Procurement of pestalone enables direct comparative studies with stabilized C9 analogs, which are designed to resist this deactivating pathway [2]. This is a crucial step for medicinal chemistry programs seeking to develop more robust benzophenone-derived drug candidates.

Benchmarking vs. Next-Generation Benzophenones

Pestalone's moderate antibacterial activity (MIC 3–10 µg/mL) and its calculated selectivity index (SI ≈ 0.2–0.7) serve as a critical benchmark for evaluating next-generation benzophenone antibiotics [1]. Compounds like pestalotinones A–D, which show similar or improved MICs (1.25–2.5 µg/mL) but with far superior selectivity (SI > 20), can be directly compared to pestalone to demonstrate enhanced safety and efficacy profiles [2]. Pestalone is thus a key reference compound for antibiotic discovery programs focused on benzophenone scaffolds.

Total Synthesis & Methodology Development

The complex tetra-ortho-substituted benzophenone core of pestalone presents a non-trivial synthetic challenge that has been met by only a few total syntheses [1]. Procurement of pestalone as an authentic standard is essential for validating new synthetic routes and confirming the structure of advanced intermediates or final products. It serves as a benchmark compound in the field of complex natural product total synthesis, where the goal is to develop efficient and scalable routes to this class of molecules [2].

Application
Selection Property
Validation Focus
MRSA/VRE potency validation studies
Reported MIC re‑evaluation context
Broth microdilution assay reproducibility
SAR studies on benzophenone stability
Chemical instability context
Stability comparison with stabilized analogs
Benchmarking for next‑generation benzophenones
Selectivity index context
Cytotoxicity and MIC ratio comparisons
Total synthesis methodology
Tetra‑ortho‑substituted core challenge
Structural authentication and synthetic validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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